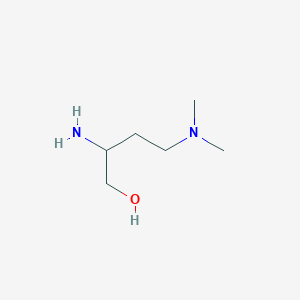

2-Amino-4-(dimethylamino)butan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H16N2O |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2-amino-4-(dimethylamino)butan-1-ol |

InChI |

InChI=1S/C6H16N2O/c1-8(2)4-3-6(7)5-9/h6,9H,3-5,7H2,1-2H3 |

InChI Key |

LXHODDCRRWSDQF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Dimethylamino Butan 1 Ol and Its Analogs

Direct Synthesis Approaches to 2-Amino-4-(dimethylamino)butan-1-ol

Direct synthetic routes focus on the construction of the racemic form of the target molecule. These methods prioritize the assembly of the molecular framework and the installation of functional groups without controlling the stereochemistry at the C-2 position. Key strategies include building the butanol chain through alkylation, introducing the amine via reductive amination, and using organometallic reagents to assemble the core structure.

Alkylation reactions are fundamental to carbon-carbon bond formation and serve as a primary method for constructing the butanol backbone. In a hypothetical synthesis, a suitable two-carbon substrate bearing one of the required functional groups could be alkylated with a two-carbon electrophile containing the other key functionalities in a protected form.

For instance, a strategy could involve the alkylation of a glycine (B1666218) or alanine (B10760859) enolate equivalent. The use of strong bases like lithium diisopropylamide (LDA) can deprotonate the alpha-carbon of an N-protected amino acid ester, generating a nucleophilic enolate. This enolate can then react with a suitable electrophile, such as 1-bromo-2-(dimethylamino)ethane, to form the desired four-carbon chain. Subsequent deprotection and reduction of the ester group would yield the final amino alcohol. The efficiency of such alkylations is often dependent on reaction conditions, including the choice of solvent and temperature. researchgate.net

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. youtube.comyoutube.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of this compound, a plausible precursor would be 4-(dimethylamino)-1-hydroxybutan-2-one.

The reaction would proceed by treating this keto-alcohol with ammonia (B1221849) to form a transient imine intermediate. This intermediate is then reduced to the primary amine using a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is a classic choice for this transformation because it is mild enough not to reduce the initial ketone but is effective at reducing the protonated imine. youtube.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or catalytic hydrogenation can also be employed. organic-chemistry.orgorganic-chemistry.org This one-pot reaction is valued for its operational simplicity and broad applicability. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Methanol (B129727), pH control | Selective for imines over ketones/aldehydes. | Highly toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE), Acetic Acid | Non-toxic, mild, effective for a wide range of substrates. | Moisture sensitive. |

| Catalytic Hydrogenation (H2/Catalyst) | Pd/C, PtO2, Raney Ni, H2 pressure | "Green" method, high yields. chemicalbook.com | May reduce other functional groups (e.g., alkenes, alkynes). |

Organometallic reagents, particularly Grignard reagents, are powerful tools for C-C bond formation and the synthesis of alcohols. masterorganicchemistry.comkhanacademy.org A retrosynthetic analysis of this compound suggests several possible Grignard-based approaches. One pathway could involve the reaction of a Grignard reagent derived from 3-chloro-N,N-dimethylpropan-1-amine with a suitable two-carbon electrophile like 2-(benzyloxy)acetaldehyde. The Grignard reagent would add to the aldehyde carbonyl, forming the butanol backbone and the secondary alcohol in a single step. Subsequent deprotection of the benzyl (B1604629) ether would reveal the primary hydroxyl group.

Alternatively, the reaction of a Grignard reagent, such as ethylmagnesium bromide, with an N-protected 2-amino-3-(dimethylamino)propanal could also construct the carbon skeleton. It is crucial in these syntheses that any functional groups incompatible with the strongly basic and nucleophilic Grignard reagent, such as acidic protons (from alcohols or primary/secondary amines), are appropriately protected. libretexts.org The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide and yield the neutral alcohol. masterorganicchemistry.com

Enantioselective and Stereoselective Synthesis of Chiral this compound Derivatives

Producing a single enantiomer of a chiral molecule is critical in pharmacology and materials science. Enantioselective synthesis aims to create a specific three-dimensional arrangement at a stereocenter, which for this compound is the C-2 position. This is achieved using either chiral auxiliaries that temporarily impart chirality to the substrate or through asymmetric catalysis where a chiral catalyst orchestrates the stereochemical outcome of the reaction.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. mdpi.com This strategy has been successfully applied to the asymmetric synthesis of amino acids and their derivatives.

One of the most well-known methods involves the use of Evans oxazolidinone auxiliaries. researchgate.net In this approach, the chiral auxiliary is acylated with a propionyl group, and the resulting imide is enolized. This chiral enolate then undergoes a highly diastereoselective alkylation reaction. For synthesizing a derivative of the target molecule, the enolate could be reacted with a protected halo-ethylamine species. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary, often with lithium borohydride, would yield the chiral amino alcohol. Another prominent system is the Myers' pseudoephenamine auxiliary, which provides excellent stereocontrol in alkylation reactions, even for the formation of challenging quaternary carbon centers. nih.govharvard.edu

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Key Features | Typical Cleavage Conditions |

|---|---|---|

| Evans Oxazolidinones | High diastereoselectivity in alkylations and aldol (B89426) reactions. researchgate.net | LiBH4, LiOH/H2O2 |

| Myers' Pseudoephenamine | Excellent stereocontrol, crystalline derivatives, not subject to the same regulations as pseudoephedrine. nih.govharvard.edu | Acid hydrolysis |

| Oppolzer's Camphorsultam | Effective for various transformations, including Diels-Alder and alkylations. researchgate.net | LiAlH4, acid/base hydrolysis |

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is needed to generate large quantities of a chiral product. uclm.es This field is dominated by two main areas: transition-metal catalysis and organocatalysis.

Chirally catalyzed hydrogenation reactions, pioneered by Knowles and Noyori, are a powerful method for setting stereocenters. uclm.es A suitable unsaturated precursor, such as an enamine derived from 4-(dimethylamino)-1-hydroxybutan-2-one, could be hydrogenated using a chiral transition metal complex (e.g., with a Rhodium or Ruthenium center) ligated by a chiral phosphine (B1218219) ligand like BINAP. The chiral catalyst environment forces the hydrogen to add to a specific face of the double bond, resulting in the formation of one enantiomer of the amine in high excess.

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has also emerged as a powerful tool. youtube.com For example, a chiral phosphoric acid or a thiourea-based catalyst could be used to control the stereoselective addition of a nucleophile in a Friedel-Crafts or Michael reaction to build the chiral backbone. researchgate.netmdpi.com Proline and its derivatives are well-known organocatalysts that can facilitate asymmetric aldol or Mannich reactions, which could be adapted to form the C-C or C-N bond at the C-2 position with high enantiomeric excess (ee). youtube.com These catalytic methods represent the cutting edge of modern synthetic chemistry, enabling efficient access to enantiomerically pure compounds. yale.edu

Chemo-enzymatic Approaches for Stereocontrol in Amino Alcohol Production

The production of single-enantiomer chiral amino alcohols is of paramount importance in the pharmaceutical industry, as chirality is a critical factor in the efficacy and safety of many drugs. nih.gov Chemo-enzymatic strategies, which combine the selectivity of biological catalysts with the efficiency of chemical reactions, have emerged as powerful tools for achieving high stereocontrol. nih.govnih.gov These methods often employ enzymes like lipases, oxidases, or transaminases to catalyze key stereoselective steps in a synthetic sequence. nih.govoup.com

Enzymatic reactions offer significant advantages, including high enantioselectivity and regioselectivity, and mild reaction conditions (ambient temperature and atmospheric pressure), which prevent issues like racemization or rearrangement. nih.gov A common approach involves the kinetic resolution of a racemic mixture, where an enzyme selectively modifies one enantiomer, allowing for the separation of the two. For instance, the optical resolution of 2-methyl-2-nitrobut-3-en-1-ol has been achieved with high efficiency using a low-temperature lipase-catalyzed transesterification. nih.gov

Another powerful strategy is the asymmetric reduction of a prochiral ketone. Ketoreductases (KREDs), often used in conjunction with a cofactor regeneration system like glucose dehydrogenase, can reduce ketones to chiral alcohols with excellent enantiomeric excess (e.e.). nih.gov For example, a commercially available ketoreductase was used to produce an enantiomerically pure hydroxy acid intermediate with >99.5% e.e. nih.gov

Transaminases (ATAs) are particularly valuable for synthesizing chiral amines from prochiral ketones. oup.com These enzymes, which utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can transfer an amino group from a simple donor (like isopropylamine) to a ketone, creating a chiral amine with high stereoselectivity. oup.com Researchers have developed dual-enzyme cascades, for instance combining an aldolase (B8822740) with a transaminase, to produce chiral amino acids like (S)- and (R)-2-amino-4-hydroxybutanoic acid from simple starting materials, achieving yields of 86% to >95% and e.e. values of >99%. researchgate.net Furthermore, a chemo-enzymatic deracemisation process has been developed using an enantioselective oxidase biocatalyst and a chemical reducing agent (sodium borohydride) to convert a racemic amino acid starting material into a single enantiomer with over 90% yield and >99% e.e. researchgate.net

| Enzymatic Strategy | Enzyme Class | Substrate Example | Product Example | Key Advantages | Reference |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral Ketones (e.g., ketoesters) | Chiral Alcohols | High enantioselectivity (>99% e.e.), cofactor regeneration systems | nih.gov |

| Asymmetric Reductive Amination | Imine Reductase (IRED) | α-hydroxymethyl ketones | Chiral N-substituted 1,2-amino alcohols | Excellent e.e. values (91-99%), enantiocomplementary enzymes available | researchgate.net |

| Asymmetric Amination | Amino Transaminase (ATA) | Prochiral Ketones | Chiral Amines | Excellent stereoselectivity, no costly cofactor regeneration needed | oup.com |

| Dynamic Kinetic Resolution | Oxidase & Chemical Reductant | Racemic Amino Acids | Enantiomerically pure Amino Acids | Deracemisation with >90% yield and >99% e.e. | researchgate.net |

| Kinetic Resolution | Lipase | Racemic Alcohols | Enantiopure Alcohols and Esters | High enantioselectivity, mild reaction conditions | nih.gov |

Large-Scale and Sustainable Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of amino alcohols necessitates the development of methodologies that are not only efficient and high-yielding but also cost-effective and environmentally responsible. uv.es This has led to a focus on continuous manufacturing processes and the integration of green chemistry principles. uv.esmit.edu A large-scale synthesis of (E)-4-amino-2-methylbut-2-en-1-ol, a key building block for trans-Zeatin, highlights the industrial feasibility of producing such analogs. researchgate.net

Continuous flow chemistry, particularly using microreactors, has become a transformative technology for the synthesis of chemical compounds, including amino alcohols. mit.edugoogle.com This approach involves pumping reagents through a network of small-diameter tubes or channels where mixing and reaction occur. wipo.int The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product consistency compared to traditional batch processing. mit.edugoogle.com

| Feature | Description | Advantage in Amino Alcohol Synthesis | Reference |

| Enhanced Heat Transfer | High surface-area-to-volume ratio allows for rapid heating and cooling. | Precise temperature control, minimizing side reactions and improving selectivity. | mit.edugoogle.com |

| Improved Mass Transfer | Efficient mixing of reagents in micromixers and microchannels. | Increased reaction rates and higher conversion; enables use of multiphase systems. | wipo.intrsc.org |

| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Safer handling of reactive intermediates like epoxides. | google.comscirp.org |

| Scalability | Production is scaled up by running multiple reactors in parallel ("scaling out") or by longer operation time. | Seamless transition from laboratory discovery to industrial production. | mit.edu |

| Process Automation | Continuous monitoring and control of reaction parameters. | Consistent product quality and reduced need for manual intervention. | wipo.int |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uv.es The synthesis of amino alcohols provides a fertile ground for the application of these principles.

A primary focus is the use of environmentally benign solvents and reagents. Researchers have developed methods for synthesizing 1,2-amino alcohols using water as the solvent at room temperature, employing visible-light photoredox catalysis. rsc.org This approach avoids volatile and often toxic organic solvents. Another green strategy involves replacing hazardous reagents. For example, the use of cyclic carbonates instead of highly reactive and hazardous epoxides for the synthesis of β-amino alcohols offers significant safety advantages. scirp.org

The use of heterogeneous catalysts is another cornerstone of green amino alcohol synthesis. uv.es Catalysts like large-pore zeolites can facilitate the reaction between amines and carbonates in a solvent-less system. scirp.org These solid catalysts can be easily recovered by filtration and reused, reducing waste and cost, which is a significant advantage over homogeneous catalysts that are often difficult to separate from the reaction mixture. uv.esscirp.org These green approaches not only minimize environmental impact but can also lead to more efficient and economically viable large-scale production. uv.es

| Green Chemistry Principle | Application in Amino Alcohol Synthesis | Example | Reference |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water. | Visible-light photoredox-catalysed decarboxylative radical coupling of N-aryl amino acids with aldehydes in water. | rsc.org |

| Designing Safer Chemicals | Using less hazardous starting materials. | Use of propylene (B89431) carbonate instead of epoxides for reaction with amines. | scirp.org |

| Catalysis | Employing recyclable heterogeneous catalysts instead of stoichiometric reagents or homogeneous catalysts. | Na-Y zeolite used as a recyclable catalyst for the synthesis of β-amino alcohols in a solvent-free system. | scirp.org |

| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. | Reductive amination of carbonyl compounds is an atom-economical method to form C-N bonds. | researchgate.net |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Photocatalytic and enzymatic reactions often proceed under mild conditions. | nih.govrsc.org |

Chemical Reactivity and Mechanistic Studies of 2 Amino 4 Dimethylamino Butan 1 Ol

Reactions Involving the Primary Amino Group

The primary amino group (-NH₂) in 2-Amino-4-(dimethylamino)butan-1-ol is a key site of reactivity, functioning as a potent nucleophile. This characteristic allows it to participate in a variety of important chemical transformations, including the formation of amides and imines, as well as nucleophilic substitution reactions.

Amidation and Imine Formation from the Primary Amine

The primary amine of this compound readily undergoes acylation when treated with acylating agents like acid chlorides and acid anhydrides to form stable amide linkages. pressbooks.pubbyjus.com This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. byjus.com To drive the reaction to completion, a base stronger than the amine, such as pyridine (B92270), is often added to neutralize the acid byproduct (e.g., HCl) formed during the reaction. byjus.comncert.nic.in

Furthermore, the primary amine can react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.comlibretexts.org This condensation reaction is typically reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The formation of the imine is often favored by the removal of water from the reaction mixture. nih.gov

Table 1: Reactions of the Primary Amino Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Amidation | Acid Chloride/Anhydride | Amide |

Nucleophilic Substitution Reactions Mediated by the Primary Amine

The primary amino group of this compound can act as a nucleophile in substitution reactions. For instance, it can undergo alkylation upon reaction with alkyl halides. pressbooks.pubncert.nic.in However, controlling the extent of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. ncert.nic.inopenstax.org

The primary amine can also participate in reactions with other electrophiles. For example, reaction with nitrous acid (HNO₂) converts primary aliphatic amines into unstable diazonium salts, which then decompose to form a mixture of alcohols and alkenes with the liberation of nitrogen gas. ncert.nic.inlibretexts.org Another notable reaction is the carbylamine reaction, where primary amines react with chloroform (B151607) in the presence of a strong base to form isocyanides, which are characterized by their strong, unpleasant odor. ncert.nic.in

Reactions Involving the Tertiary Dimethylamino Group

The tertiary dimethylamino group [-N(CH₃)₂] in this compound also exhibits characteristic reactivity, primarily centered around the lone pair of electrons on the nitrogen atom. This allows it to act as a base and a nucleophile, leading to quaternization reactions and participation in various catalyzed processes.

Quaternization Reactions of the Tertiary Amine

Tertiary amines, such as the dimethylamino group in the target molecule, readily react with alkyl halides (e.g., iodomethane) to form quaternary ammonium salts. pressbooks.pubopenstax.org In this reaction, the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. britannica.com This process, known as quaternization, results in a positively charged nitrogen atom bonded to four alkyl groups. openstax.org Quaternary ammonium salts are ionic compounds with distinct properties and applications.

Participation in Amine-Catalyzed Processes

Tertiary amines are frequently employed as catalysts in a variety of organic reactions. Their basicity allows them to act as proton acceptors, while their nucleophilicity enables them to activate substrates. For instance, tertiary amines can catalyze the formation of zwitterionic intermediates by reacting with ketenes. acs.org While specific studies on this compound as a catalyst are not extensively documented in the provided results, the presence of the tertiary dimethylamino group suggests its potential to participate in and promote reactions such as dehydrohalogenations or other base-catalyzed transformations. acs.org

Transformations of the Hydroxyl Group

The primary hydroxyl (-OH) group in this compound can undergo a range of typical alcohol reactions. These include oxidation, esterification, and conversion to a better leaving group for subsequent substitution reactions.

The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, a mild oxidizing agent would typically yield the corresponding aldehyde, while a strong oxidizing agent would lead to the carboxylic acid.

Esterification, the reaction of the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride), would produce the corresponding ester. This reaction is often catalyzed by an acid.

Furthermore, the hydroxyl group is a poor leaving group in nucleophilic substitution reactions. To facilitate such reactions, it can be converted into a better leaving group, such as a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would convert the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent SN2 reactions. Dehydration of the alcohol to form an alkene is also a possibility, typically under acidic conditions. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Chloroform |

| Nitrous acid |

| Iodomethane |

Oxidation and Reduction Pathways of the Alcohol Functionality

The primary alcohol group in this compound is susceptible to both oxidation and reduction, leading to a variety of products. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation:

The oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid. The choice of oxidizing agent is crucial in determining the final product. For instance, the oxidation of amino alcohols can be achieved using vanadium(V) ions in an acidic medium. The reaction is first order with respect to both the oxidant and the amino alcohol. The proposed mechanism involves the formation of an amino alcohol-vanadium(V) complex, followed by a rate-determining homolytic decomposition involving the abstraction of a hydrogen atom from the carbon-hydrogen bond alpha to the hydroxyl group. rsc.org

Milder oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC), are typically employed to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would likely lead to the formation of the corresponding carboxylic acid, 2-amino-4-(dimethylamino)butanoic acid.

Reduction:

While the alcohol functionality is already in a reduced state, the term "reduction" in this context may refer to the hydrogenolysis of the C-O bond, converting the alcohol to an alkane. This transformation is generally challenging and requires harsh reaction conditions, such as catalytic hydrogenation at high pressure and temperature over a catalyst like palladium on carbon (Pd/C), or the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid. However, such potent reducing conditions could also affect the other functional groups present in the molecule.

A more common reduction involving the functional groups of this molecule would be the reduction of a derivative, such as an ester or an amide formed from the primary amine or alcohol. For example, N-substituted carbonylimidazoles can be reduced to monomethylamines using a sodium borohydride/iodine system. beilstein-journals.org This suggests that derivatives of this compound could undergo selective reductions.

| Reaction Type | Reagent/Condition | Plausible Product | Reference |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | 2-Amino-4-(dimethylamino)butanal | N/A |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Amino-4-(dimethylamino)butanoic acid | N/A |

| Oxidation | Vanadium(V) ions | Aldehyde/Carboxylic acid | rsc.org |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Unlikely to reduce the alcohol further | N/A |

Esterification and Etherification Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations in organic synthesis.

Esterification:

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The reaction with a carboxylic acid is typically catalyzed by an acid, following the Fischer esterification mechanism. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the reaction under milder conditions. researchgate.net The reaction of carboxylic acids with DMTMM in the presence of N-methylmorpholine in various alcohols, including methanol (B129727) and ethanol, provides the corresponding esters. researchgate.net

It is noteworthy that in the case of amino alcohols, the amine functionality can influence the reaction rate. For N,N-dialkylamino alcohols, the esterification rate can be influenced by the ability of the amino group to form a hydrogen bond with the carboxylic acid, activating it for nucleophilic attack by the hydroxyl group. This can lead to a seven-membered transition state.

Etherification:

Etherification of the hydroxyl group can be accomplished through various methods, with the Williamson ether synthesis being a classic approach. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com Given the presence of two amine groups, the choice of base and reaction conditions must be carefully considered to avoid side reactions.

Alternatively, etherification can be achieved under acidic conditions, for example, by reacting the alcohol with another alcohol in the presence of a strong acid catalyst, leading to a symmetrical or unsymmetrical ether.

| Reaction Type | Reagent/Condition | Plausible Product | Reference |

|---|---|---|---|

| Esterification | Carboxylic acid, Acid catalyst | Ester | N/A |

| Esterification | DMTMM, N-methylmorpholine | Ester | researchgate.net |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether | masterorganicchemistry.com |

Collaborative Reactivity of Multiple Functional Groups

The proximate arrangement of the primary amine, tertiary amine, and hydroxyl group in this compound facilitates a range of intramolecular reactions, leading to the formation of various heterocyclic structures and complex molecular rearrangements.

Intramolecular Cyclization Pathways Yielding Heterocyclic Structures

Intramolecular reactions of this diamino alcohol can lead to the formation of five- or six-membered heterocyclic rings, which are prevalent motifs in many biologically active compounds. The course of these cyclizations is dictated by the reaction conditions and the relative reactivity of the functional groups.

For instance, treatment of a 1,3-amino alcohol with a suitable reagent can lead to the formation of a 1,3-oxazinane (B78680) ring system. The palladium-catalyzed cyclization of homoallylic trichloroacetimidates is a known method for synthesizing 5,6-dihydro-1,3-oxazines, which are precursors to 1,3-amino alcohols. acs.org Hydrolysis of these oxazines can yield the free 1,3-amino alcohol. acs.org This suggests that under appropriate conditions, the primary amine and hydroxyl group of this compound could potentially cyclize.

Furthermore, the cyclization of amino alcohols can be selectively directed to form either lactams (cyclic amides) or cyclic amines. rsc.org The use of a ruthenium-based amination catalyst can facilitate these transformations. The addition of water tends to favor the formation of the cyclic amine, while the presence of a hydrogen acceptor, such as a ketone, promotes the formation of the lactam. rsc.org In the case of this compound, intramolecular cyclization involving the primary amine and the alcohol could potentially lead to a substituted piperidine (B6355638) or a lactam, depending on the reaction conditions.

Complex Rearrangements and Fragmentation Studies

The structure of this compound, particularly the 1,3-relationship between the primary amine and the hydroxyl group, makes it a candidate for various molecular rearrangements.

One such rearrangement is the transformation of β-amino alcohols, which can proceed via aziridinium (B1262131) intermediates. Although the target molecule is a γ-amino alcohol, analogous rearrangements involving larger ring intermediates are conceivable under specific conditions, such as activation of the hydroxyl group into a good leaving group.

In the context of mass spectrometry, the fragmentation of this compound would be expected to follow patterns characteristic of alcohols and amines. libretexts.org For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon). libretexts.org For amines, a key fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom. The presence of two amine groups would likely lead to complex fragmentation patterns, with characteristic losses corresponding to the dimethylamino group and the primary amino group. The fragmentation of aminoalcohol-diterpenoid alkaloids has been shown to proceed via the dissociation of functional groups from the molecular skeleton. nih.gov

Reaction Mechanism Elucidation for this compound Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and for designing new synthetic applications. This section delves into the kinetic and thermodynamic aspects of its transformations.

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic and thermodynamic studies provide valuable insights into the feasibility and rates of chemical reactions. For amino alcohols, these studies can help to elucidate the role of the different functional groups in the reaction mechanism.

Kinetic Investigations:

Kinetic studies on the oxidation of amino alcohols by vanadium(V) have shown that the reaction rate is dependent on the acidity of the medium, indicating that the active oxidizing species is V(OH)₂³⁺. rsc.org The mechanism is proposed to involve a rate-determining homolytic decomposition of an amino alcohol-vanadium(V) complex. rsc.org Such studies on this compound would be valuable to understand its oxidative stability and to optimize conditions for selective oxidation.

Thermodynamic Investigations:

The thermodynamics of the acid dissociation of several amino alcohols have been studied, providing data on ΔG°, ΔH°, ΔS°, and ΔCp°. rsc.org These thermodynamic quantities are influenced by the structure of the amino alcohol and its interactions with the solvent. rsc.org For this compound, determining the pKa values for both the primary and tertiary amines would be essential for understanding its acid-base chemistry and for predicting its behavior in different pH environments. The presence of the hydroxyl group can also influence the acidity of the amino groups through intramolecular hydrogen bonding.

Derivatization and Structural Modification of 2 Amino 4 Dimethylamino Butan 1 Ol

Synthesis of Novel Heterocyclic Derivatives Incorporating the Amino Alcohol Scaffold

The presence of both amino and hydroxyl functionalities in a 1,2-relationship within 2-Amino-4-(dimethylamino)butan-1-ol makes it an ideal precursor for the synthesis of various heterocyclic systems. These reactions typically involve the intramolecular cyclization or intermolecular condensation involving these two reactive groups.

The vicinal amino and hydroxyl groups of this compound can be readily utilized to form five-membered heterocyclic rings such as oxazolidinones. The synthesis of 2-oxazolidinones can be achieved through the reaction of 1,2-amino alcohols with phosgene (B1210022) or its equivalents, such as dimethyl carbonate. wikipedia.org This transformation involves the formation of a carbamate (B1207046) intermediate, followed by intramolecular cyclization. For instance, the reaction of an ethanolamine (B43304) with urea (B33335) under microwave irradiation has been reported to yield 2-oxazolidinone (B127357) derivatives. organic-chemistry.org It is anticipated that this compound would react in a similar manner to yield 4-(2-(dimethylamino)ethyl)-1,3-oxazolidin-2-one.

Another important class of heterocycles that can be synthesized are pyrimidines. The synthesis of 2-aminopyrimidines can be achieved by the condensation of a compound containing an amino group with a β-dicarbonyl compound or its equivalent, often in the presence of a catalyst. ajol.inforesearchgate.net For example, the reaction of guanidine (B92328) salts with acetylacetone (B45752) in an aqueous alkaline medium has been shown to produce 2-amino-4,6-dimethylpyrimidine. google.com The primary amino group of this compound could potentially react with suitable diketones or their derivatives to form substituted pyrimidine (B1678525) structures.

The following table summarizes potential heterocyclic derivatives of this compound and the general synthetic methods.

| Heterocyclic System | General Synthetic Approach | Potential Product from this compound |

| Oxazolidinone | Reaction with phosgene or carbonate derivatives wikipedia.orgnih.gov | 4-(2-(dimethylamino)ethyl)-1,3-oxazolidin-2-one |

| Pyrimidine | Condensation with β-dicarbonyl compounds ajol.inforesearchgate.net | Substituted pyrimidines with a (2-(dimethylamino)ethyl) side chain |

| Thiazolidinone | Reaction with a thiocarbonyl source and an α-haloacid researchgate.net | N-(2-hydroxy-4-(dimethylamino)butyl)-thiazolidin-4-one |

The bifunctional nature of this compound also allows for its use as a building block in the synthesis of more complex fused polycyclic systems. While specific examples starting from this exact compound are not prevalent in the literature, the principles of tandem reactions can be applied. For instance, a vicinal, double C-H functionalization of alcohols has been demonstrated to produce spiro-fused bis-heterocycles. nih.gov This type of cascade reaction, involving the formation of an imidate followed by radical-polar crossover, could potentially be adapted to create complex polycyclic structures from this compound.

Furthermore, the synthesis of pyrrolo-pyrimidines has been achieved through the cyclization of aminopyrrolines with guanidine carbonate. ias.ac.in By first converting this compound into a suitable pyrroline (B1223166) derivative, it could serve as a precursor to fused pyrrolo-pyrimidine systems.

Preparation of Functionalized Adducts and Conjugates for Chemical Research

The reactive functional groups of this compound make it a candidate for incorporation into larger molecular architectures, such as polymers and bioconjugates, for various applications in materials science and chemical biology.

Polymer-drug conjugates (PDCs) are a class of materials where a therapeutic agent is covalently attached to a polymer backbone, often to improve solubility, stability, and pharmacokinetic properties. acs.orgui.ac.id The primary amine and hydroxyl groups of this compound are suitable for conjugation to polymers with reactive side chains. For example, polymers containing carboxylic acid groups, such as poly(acrylic acid) or poly(glutamic acid), can be coupled to the primary amine of the compound using carbodiimide (B86325) activators like EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide). acs.orgui.ac.id

The hydroxyl group can also be a point of attachment. For example, it can react with polymers containing isocyanate groups to form urethane (B1682113) linkages. thermofisher.com The incorporation of the diamino alcohol moiety could impart specific properties to the resulting polymer, such as altered hydrophilicity, charge, and potential for further functionalization.

| Polymer Type | Conjugation Chemistry | Potential Application |

| Poly(acrylic acid) | Amide bond formation via carbodiimide coupling acs.org | Drug delivery, biomaterials |

| Poly(ethylene glycol) (PEG) | Ether or ester linkage formation | Improved biocompatibility and circulation time researchgate.net |

| Poly(β-amino ester)s | Transesterification with alcohol groups nih.gov | Biodegradable materials, drug release systems |

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid, to study its function or for diagnostic purposes. ajphs.com The functional groups of this compound can be utilized for such purposes. The primary amine can be reacted with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates commonly used for labeling biomolecules.

For the development of chemical probes, the compound would first be modified to include a reporter group (e.g., a fluorophore) and a reactive handle for attachment to the target biomolecule. The inherent diamine and alcohol functionalities could be exploited to create linkers with specific lengths and properties. For instance, the hydroxyl group could be modified to introduce a cleavable linker, allowing for the release of a payload under specific physiological conditions.

Structure-Reactivity Relationship (SRR) Studies on this compound Derivatives

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, SRR studies would focus on how modifications to the amino and hydroxyl groups, as well as the carbon backbone, affect their chemical behavior.

The reactivity of the primary amine and the tertiary amine are expected to differ significantly. The primary amine is a good nucleophile and can participate in a wide range of reactions, including acylation, alkylation, and condensation. The tertiary amine, being more sterically hindered and lacking a proton, will primarily act as a base or participate in quaternization reactions. The hydroxyl group's reactivity as a nucleophile can be influenced by the neighboring amino group through intramolecular hydrogen bonding, which may affect its pKa and nucleophilicity.

Computational studies can provide insights into the reactivity of different sites within the molecule. For example, the calculation of reaction energy barriers for different reaction pathways, such as Michael addition versus Schiff base formation, can predict the likely outcome of a reaction. researchgate.net Such studies on derivatives of this compound would be valuable in predicting their reactivity and guiding the synthesis of new compounds with desired properties.

The following table outlines potential structural modifications and their expected impact on reactivity.

| Structural Modification | Expected Impact on Reactivity |

| Acylation of the primary amine | Decreased nucleophilicity of the nitrogen; introduction of a new functional group (amide). |

| Alkylation of the primary amine | Increased steric hindrance and basicity. |

| Quaternization of the tertiary amine | Formation of a permanently charged ammonium (B1175870) salt; potential for use as an ionic liquid component. |

| Esterification of the hydroxyl group | Masking of the hydroxyl group's nucleophilicity; introduction of a cleavable ester linkage. |

| Oxidation of the hydroxyl group | Formation of an aldehyde or carboxylic acid, providing new reactive sites. |

Modulating Electronic and Steric Properties through Substitution Patterns

The electronic and steric properties of this compound can be systematically altered through targeted substitutions at its reactive sites: the primary amino group, the tertiary dimethylamino group, and the primary hydroxyl group.

Electronic Effects: The nucleophilicity and basicity of the nitrogen atoms are key electronic properties that can be modulated.

N-Alkylation and N-Acylation: Substitution at the primary amino group (-NH₂) can significantly alter the electronic nature of the molecule. Alkylation to a secondary or tertiary amine increases the electron-donating character, thereby enhancing the basicity of this nitrogen. Conversely, acylation introduces an electron-withdrawing acyl group, which delocalizes the lone pair of electrons on the nitrogen, reducing its basicity and nucleophilicity.

Quaternization: The tertiary dimethylamino group can be quaternized by reaction with an alkyl halide to form a quaternary ammonium salt. This modification introduces a permanent positive charge, drastically altering the electronic properties and increasing polarity.

Substitution on the Butyl Chain: While more synthetically challenging, substitution on the butanol backbone would also impact the electronic environment. Electron-withdrawing groups would decrease the basicity of the nearby amino groups through inductive effects.

Steric Effects: The steric bulk of substituents can influence the accessibility of the reactive centers and control the stereochemical outcome of reactions.

Bulky N-Substituents: Introducing bulky substituents on the primary amino group can sterically hinder its reactivity. This can be a useful tool to achieve selective reactions at other sites of the molecule. For instance, a bulky substituent on the primary amine could direct reactions towards the less hindered tertiary amine or the primary alcohol. The use of bulky directing groups is a common strategy in organic synthesis to control the regioselectivity of reactions. youtube.com

Modification of the Dimethylamino Group: Replacement of the methyl groups on the tertiary amine with larger alkyl groups would increase steric congestion around this nitrogen, potentially limiting its ability to act as a nucleophile or base. Such steric hindrance has been shown to dramatically reduce reaction rates in nucleophilic substitution reactions. capes.gov.brrsc.org

The interplay between electronic and steric effects is crucial. For example, in nucleophilic substitution reactions, an increase in the steric bulk of the nucleophile can significantly decrease the reaction rate, even if the electronic properties are favorable. capes.gov.brrsc.org

| Modification | Substituent | Expected Electronic Effect | Expected Steric Effect |

|---|---|---|---|

| N-Alkylation of Primary Amine | -CH₃, -C₂H₅ | Increased basicity | Minor increase in steric hindrance |

| N-Acylation of Primary Amine | -C(O)CH₃ | Decreased basicity and nucleophilicity | Moderate increase in steric hindrance |

| Quaternization of Tertiary Amine | -CH₃I | Introduction of a permanent positive charge | Minor increase in steric hindrance |

| O-Alkylation/Acylation of Hydroxyl | -CH₃, -C(O)CH₃ | Removal of acidic proton, altered polarity | Dependent on the size of the alkyl/acyl group |

Impact of Chiral Centers on Chemical Behavior and Selectivity

The presence of a chiral center at the C2 position of this compound is a critical feature that profoundly influences its chemical behavior and the stereochemical outcome of its reactions. Chiral 1,2-amino alcohols are valuable building blocks in asymmetric synthesis, often used as chiral auxiliaries, ligands for metal catalysts, or as key intermediates in the synthesis of enantiomerically pure pharmaceuticals. nih.govacs.orgfrontiersin.org

Stereoselective Reactions: The existing stereocenter can direct the stereochemistry of new chiral centers formed during a reaction, a process known as diastereoselective synthesis. For instance, in the reduction of a ketone or the addition of a nucleophile to an imine derived from the primary amino group, the chiral center at C2 can favor the formation of one diastereomer over the other. This stereochemical control is often rationalized using models such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic interactions of the substituents around the chiral center.

The synthesis of single enantiomers of drug intermediates is of paramount importance in the pharmaceutical industry, and biocatalytic processes using enzymes are increasingly employed to achieve high enantioselectivity. nih.gov For example, engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. frontiersin.orgnih.gov

Chiral Ligands and Catalysts: The 1,2-amino alcohol motif is a common feature in chiral ligands used in asymmetric catalysis. Derivatives of this compound could potentially serve as ligands for transition metals in a variety of asymmetric transformations, such as hydrogenations, cycloadditions, and alkylations. The stereochemical outcome of these reactions would be dictated by the chirality of the ligand.

| Application | Description | Key Feature |

|---|---|---|

| Chiral Auxiliary | Temporarily attached to a prochiral substrate to direct a stereoselective reaction. | The chiral center at C2. |

| Chiral Ligand | Coordinates to a metal center to create a chiral catalyst for asymmetric reactions. | The 1,2-amino alcohol motif and the overall stereochemistry. |

| Chiral Building Block | Incorporated into a larger molecule to introduce a specific stereocenter. | The defined stereochemistry of the molecule. |

The stereoselective synthesis and reactions of chiral amino alcohols are a well-established field, and the principles developed for other chiral 1,2-amino alcohols would be applicable to derivatives of this compound. nih.govdiva-portal.org The ability to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis, particularly in the preparation of complex and biologically active molecules.

Spectroscopic Characterization and Analytical Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-Amino-4-(dimethylamino)butan-1-ol, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the carbon bearing the hydroxyl group (C1) would appear at a different chemical shift compared to the protons on the carbon adjacent to the primary amino group (C2). The dimethylamino group would present a characteristic singlet due to the six equivalent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For butan-1-ol, the carbon attached to the electronegative oxygen atom of the hydroxyl group shows a higher chemical shift. docbrown.info A similar effect would be observed for the carbons in this compound, with the carbons bonded to nitrogen and oxygen atoms being the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | ~3.5-3.7 | Multiplet |

| H2 | ~2.8-3.0 | Multiplet |

| H3 | ~1.5-1.7 | Multiplet |

| H4 | ~2.3-2.5 | Triplet |

| -N(CH₃)₂ | ~2.2 | Singlet |

| -NH₂ | Variable | Broad Singlet |

| -OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~60-65 |

| C2 | ~50-55 |

| C3 | ~25-30 |

| C4 | ~55-60 |

| -N(CH₃)₂ | ~45 |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In this compound, these techniques can confirm the presence of hydroxyl (-OH), primary amino (-NH₂), and dimethylamino (-N(CH₃)₂) groups.

IR Spectroscopy: The IR spectrum of an alcohol typically shows a broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. youtube.com Primary amines exhibit two N-H stretching bands in the same region, which can sometimes overlap with the O-H band. youtube.com The C-N stretching vibrations for both the primary and tertiary amines are expected in the fingerprint region (1000-1300 cm⁻¹).

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch | 3300-3400 (Broad) |

| -NH₂ | N-H stretch | 3300-3400 (Two bands) |

| C-H | C-H stretch | 2850-3000 |

| C-N | C-N stretch | 1000-1300 |

| C-O | C-O stretch | 1050-1150 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. The molecular ion peak [M]⁺ would confirm the molecular weight of the compound.

The fragmentation of aliphatic amines is well-documented. A common fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom. nih.govdocbrown.infodocbrown.info For this compound, this could lead to several characteristic fragment ions. The loss of a methyl group from the dimethylamino moiety is also a plausible fragmentation pathway. docbrown.info

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 146 | [M]⁺ (Molecular Ion) |

| 131 | [M - CH₃]⁺ |

| 115 | [M - CH₂OH]⁺ |

| 101 | [M - CH(NH₂)CH₂OH]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar compounds like this compound. Due to its high polarity and lack of a strong UV chromophore, direct analysis by reversed-phase HPLC with UV detection can be challenging. nih.govhelixchrom.com

Method development often involves derivatization to introduce a UV-active or fluorescent tag, or the use of alternative separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC). oup.comliberty.eduobrnutafaza.hr HILIC is particularly well-suited for the retention and separation of very polar compounds that are not well-retained on traditional reversed-phase columns. obrnutafaza.hrchromatographyonline.com

Gas Chromatography (GC) is another powerful separation technique, but its application to highly polar and non-volatile compounds like amino alcohols often requires derivatization. thermofisher.comnih.gov Derivatization, for instance by silylation or acylation, increases the volatility and thermal stability of the analyte, allowing for its successful analysis by GC. libretexts.orgnih.govmdpi.com

Since this compound possesses a chiral center at the C2 position, chiral chromatography is necessary to separate its enantiomers. This can be achieved using either chiral stationary phases (CSPs) in HPLC or GC, or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column. tandfonline.comoup.comnih.govyakhak.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound, this analysis would provide definitive information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process would involve growing a single crystal of the compound, which could be achieved by methods such as slow evaporation of a saturated solution. This crystal would then be exposed to a collimated beam of X-rays. The resulting diffraction pattern, a unique arrangement of spots, is recorded and analyzed. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₁₆N₂O |

| Formula Weight | 132.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.45 |

| c (Å) | 13.21 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 735.2 |

| Z | 4 |

This data is illustrative and not based on experimental results.

Spectroscopic Probing of Molecular Interactions in Solution

Spectroscopic techniques are invaluable for understanding the behavior of molecules in solution, where they are dynamic and interact with their solvent environment.

Hydrogen Bonding Network Analysis in Solution

The structure of this compound, with its primary amine (-NH₂) and hydroxyl (-OH) groups, suggests a strong propensity for forming hydrogen bonds. These interactions, both intramolecular (within the same molecule) and intermolecular (between molecules or with the solvent), can be investigated using techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

In NMR spectroscopy, the chemical shifts of the protons in the -NH₂ and -OH groups are particularly sensitive to their hydrogen-bonding environment. mdpi.com By studying these chemical shifts in various solvents of differing polarities, one can deduce the extent and nature of hydrogen bonding. For instance, a downfield shift of the -OH proton signal in a hydrogen-bond-accepting solvent would indicate strong solute-solvent hydrogen bonding. Infrared (IR) spectroscopy can also provide insights, as the stretching frequencies of O-H and N-H bonds are affected by their participation in hydrogen bonds.

Solvation Effects on Molecular Conformation and Reactivity

The way a solvent surrounds a solute molecule, known as solvation, can significantly influence the molecule's preferred shape (conformation) and its chemical reactivity. researchgate.net For this compound, the flexible butane (B89635) backbone allows for multiple rotational conformations. The stability of these conformers can be altered by the solvent.

Computational and Theoretical Studies of 2 Amino 4 Dimethylamino Butan 1 Ol

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. tandfonline.comnih.gov Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the dynamic behavior of a molecular system. tandfonline.com This approach is particularly valuable for analyzing the conformational flexibility and intermolecular interactions of molecules like 2-Amino-4-(dimethylamino)butan-1-ol. rsc.orgresearchgate.nettandfonline.com

An MD simulation would treat the molecule as a collection of atoms connected by bonds with specific force fields that describe their interactions. By simulating the molecule's movement over nanoseconds or microseconds, researchers can observe how it explores different shapes or conformations. tandfonline.com This is essential for understanding the behavior of flexible molecules, as their properties can be an average over many different conformations. tandfonline.comrsc.org

Simulations can be performed in vacuo (in a vacuum) or, more realistically, with explicit solvent molecules (e.g., water) to study how the molecule interacts with its environment. nih.govacs.orgrsc.org For this compound, which has multiple sites for hydrogen bonding, MD simulations could reveal how it interacts with water molecules, forms intramolecular hydrogen bonds, or aggregates with other molecules. nih.govresearchgate.net

Prediction of Reactivity and Selectivity Parameters

Theoretical methods can also predict how a molecule will behave in a chemical reaction, identifying the most likely sites for attack by other reagents.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.compku.edu.cnucsb.edu

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a crucial parameter indicating chemical stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scm.com

For this compound, a HOMO-LUMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would help predict, for example, where an electrophile (an electron-seeking species) would most likely attack the molecule (the region with the highest HOMO density). ucsb.edu

Illustrative Data from a Hypothetical FMO Analysis: This table presents a typical output from an FMO calculation, not actual results for the compound.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Indicates electron-donating ability |

| LUMO | 1.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 | Correlates with chemical reactivity |

The Fukui function, derived from DFT, is a more sophisticated tool for predicting chemical reactivity. wikipedia.org It describes how the electron density at any given point in a molecule changes when an electron is added or removed. scm.com This allows for the precise identification of the most reactive sites for nucleophilic, electrophilic, or radical attack. scm.comias.ac.insubstack.com

There are three main types of Fukui functions:

f+ : Predicts the site for a nucleophilic attack (where an electron is best accepted). scm.com The atom with the highest f+ value is the most electrophilic site. schrodinger.com

f- : Predicts the site for an electrophilic attack (where an electron is most easily removed). scm.com The atom with the highest f- value is the most nucleophilic site. schrodinger.com

f0 : Predicts the site for a radical attack. substack.com

By calculating these values for each atom in this compound, one could create a detailed map of its local reactivity, distinguishing between the nucleophilicity of the different nitrogen and oxygen atoms.

Illustrative Data from a Hypothetical Fukui Function Analysis: This table shows representative condensed Fukui indices for selected atoms, not actual calculated values.

| Atom | Atom Number | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| O (hydroxyl) | 1 | 0.15 | 0.25 |

| N (amino) | 2 | 0.08 | 0.35 |

| N (dimethylamino) | 8 | 0.05 | 0.45 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for predicting how a molecule will interact with other charged species. The MEP map is typically colored to denote different electrostatic potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, a hypothetical MEP analysis would be expected to reveal a high electron density (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the amino and dimethylamino groups, owing to the high electronegativity of these atoms and the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the hydroxyl and amino groups, as well as the hydrogen atoms of the alkyl chain, would likely exhibit a positive electrostatic potential (blue).

A detailed charge distribution analysis would quantify the partial charges on each atom within the molecule. This would provide a more granular understanding of the molecule's polarity and its potential for intermolecular interactions. However, without specific computational studies, precise data on the charge distribution for this compound cannot be presented.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule. wikipedia.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these interactions. wikipedia.org This analysis is instrumental in understanding hyperconjugation, charge delocalization, and the nature of intramolecular hydrogen bonding.

The stabilization energies (E(2)) calculated from an NBO analysis would offer quantitative data on the strength of these donor-acceptor interactions. For example, a significant E(2) value for the interaction between the lone pair of the hydroxyl oxygen and an adjacent C-H antibonding orbital would indicate a strong hyperconjugative effect. Without dedicated research, a data table of these interactions and their corresponding stabilization energies for this compound cannot be compiled.

Advanced Applications of 2 Amino 4 Dimethylamino Butan 1 Ol in Chemical Research

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as ligands for metal centers to create catalysts that can produce one enantiomer of a product in preference to the other. nih.govtcichemicals.compolyu.edu.hkiris-biotech.de These ligands are crucial in the synthesis of pharmaceuticals and other fine chemicals where chirality is critical. nih.govchemrxiv.org

Building Block in the Synthesis of Complex Molecular Architectures

The presence of multiple, distinct functional groups makes 2-Amino-4-(dimethylamino)butan-1-ol a potentially versatile building block in organic synthesis. acs.orgenamine.net

Research on this compound in Chemo-Sensors and Chemical Probes (non-biological detection)

Chemosensors for non-biological applications, particularly for the detection of metal ions, often rely on organic molecules containing heteroatoms that can act as selective binding sites. nih.govchemisgroup.us The presence of two nitrogen atoms and one oxygen atom in this compound provides multiple potential coordination sites for metal ions. mdpi.com In principle, if this molecule were attached to a signaling unit (like a chromophore or fluorophore), the binding of a target metal ion to the amino alcohol portion could trigger a detectable change in color or fluorescence. This strategy is widely used in sensor design, but there are no reports of this compound being employed for this purpose.

Theoretical Studies of this compound in Surface Chemistry (e.g., adsorption research)

Theoretical and computational studies are powerful tools for elucidating the fundamental interactions between molecules and surfaces at an atomic level. While specific theoretical research focused exclusively on the adsorption of this compound is not extensively documented in publicly available literature, the principles and methodologies for such an investigation are well-established. By examining theoretical studies on analogous molecules, such as amino alcohols and amino acids on metal and mineral surfaces, we can outline the potential insights that could be gained from a computational analysis of this compound.

Computational methods, particularly Density Functional Theory (DFT) and Monte Carlo (MC) simulations, provide a framework for predicting how this compound would behave on a given substrate. nih.govpreprints.org These studies can determine the most stable adsorption geometries, calculate the strength of the molecule-surface interaction, and analyze the electronic changes that occur upon adsorption.

A key area of investigation would be how the different functional groups of the molecule—the primary amine (-NH₂), the tertiary dimethylamino (-N(CH₃)₂), and the hydroxyl (-OH) group—interact with a surface. Research on similar bifunctional molecules, like p-aminophenol on metal surfaces such as copper and platinum, has shown that the substrate's chemical nature and structure can selectively activate specific functional groups. nih.govunityfvg.it For instance, on a highly reactive surface like Pt(111), both the amine and alcohol groups of p-aminophenol can undergo dehydrogenation, leading to strong covalent bonding with the surface. nih.gov A theoretical study of this compound could similarly predict which of its functional groups serves as the primary anchor to a given surface and whether any chemical transformations are likely to occur.

DFT calculations would be instrumental in mapping the potential energy surface of the molecule on a substrate. This allows for the identification of the most energetically favorable adsorption sites and the orientation of the molecule. The calculations yield critical data such as adsorption energy, which quantifies the strength of the bond between the molecule and the surface. arxiv.org Furthermore, these models can provide detailed geometric parameters, including the distances between the molecule's key atoms (N, O) and the surface atoms, as well as any changes in the molecule's internal bond lengths and angles upon adsorption. aps.org

To illustrate the potential findings from such a study, the following table presents hypothetical DFT results for the adsorption of this compound on a representative platinum (Pt(111)) surface.

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. It is intended to represent the type of results that would be generated from a detailed DFT study, as no specific published research for this compound was found.

Table 1: Hypothetical DFT Calculation Results for Adsorption of this compound on a Pt(111) Surface

| Parameter | Value | Description |

| Adsorption Energy (E_ads) | -2.15 eV | The energy released upon adsorption. A negative value indicates a stable, spontaneous process. |

| N(primary)-Pt Distance | 2.18 Å | The bond distance between the nitrogen of the primary amino group and the nearest Pt surface atom. |

| O-Pt Distance | 2.05 Å | The bond distance between the oxygen of the hydroxyl group and the nearest Pt surface atom. |

| N(tertiary)-Pt Distance | 2.45 Å | The distance between the nitrogen of the dimethylamino group and the nearest Pt surface atom. |

| Charge Transfer (Molecule to Surface) | +0.45 e⁻ | The amount of electron charge transferred from the molecule to the platinum surface, indicating covalent bond formation. |

Theoretical models can also explore the influence of surface coverage on adsorption behavior. As more molecules adsorb onto the surface, intermolecular interactions can become significant, potentially altering the adsorption energy and the arrangement of the molecules. rsc.org Monte Carlo simulations are particularly useful for studying the collective behavior of many molecules and predicting the structure of the resulting monolayer. preprints.org For example, simulations could determine whether the molecules align in an ordered fashion or adsorb randomly.

The following table illustrates how adsorption energy might theoretically vary with increasing surface coverage, a critical factor in understanding the formation of self-assembled monolayers.

Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only, based on general principles observed in surface science studies.

Table 2: Hypothetical Adsorption Energy as a Function of Surface Coverage

| Surface Coverage (Monolayer, ML) | Adsorption Energy per Molecule (E_ads) | Observation |

| 0.10 ML | -2.15 eV | At low coverage, the molecule-surface interaction dominates with minimal intermolecular influence. |

| 0.25 ML | -2.08 eV | As coverage increases, repulsive intermolecular forces may slightly decrease the average adsorption energy. |

| 0.50 ML | -1.95 eV | Significant intermolecular interactions lead to a less favorable average adsorption energy. |

| 1.00 ML | -1.80 eV | At full coverage, steric hindrance and repulsive forces are maximized, further reducing the adsorption strength. |

Future Perspectives and Emerging Research Directions for 2 Amino 4 Dimethylamino Butan 1 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

Key areas of exploration could include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure 2-Amino-4-(dimethylamino)butan-1-ol will be a significant focus. This could involve the use of chiral catalysts in reactions such as the asymmetric hydrogenation of corresponding amino ketones or the asymmetric aminohydroxylation of suitable olefinic precursors. westlake.edu.cn

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral amino alcohols is a rapidly growing field. frontiersin.org Future work may explore the use of engineered enzymes to produce specific stereoisomers of this compound with high selectivity and under mild reaction conditions.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable production method.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced use of chiral auxiliaries. | Development of novel chiral catalysts and ligands. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering for specific transformations. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |

Exploration of Unconventional Reactivity Profiles and Green Chemical Transformations

The unique arrangement of functional groups in this compound suggests a rich and potentially unconventional reactivity profile. The primary amine, tertiary amine, and primary alcohol can all participate in a variety of chemical transformations, and their interplay could lead to novel reaction pathways.

Future research in this area may focus on:

Selective Functionalization: Developing methods for the selective functionalization of the different reactive sites within the molecule will be crucial for its use as a versatile building block. This could involve the use of protecting groups or the development of chemoselective reagents and catalysts.

"Hydrogen Borrowing" Catalysis: This atom-economical approach allows for the N-alkylation of amines using alcohols, with water as the only byproduct. rsc.org Investigating the intramolecular and intermolecular reactivity of this compound under "hydrogen borrowing" conditions could lead to the synthesis of novel heterocyclic compounds.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of C-C and C-N bonds under mild conditions. acs.org Exploring the photoredox-catalyzed reactions of this compound could open up new avenues for its derivatization.

Integration into Advanced Material Science Methodologies for New Functional Materials

The bifunctional and trifunctional nature of this compound makes it an attractive building block for the synthesis of new functional materials. The amino and hydroxyl groups can participate in polymerization reactions or be used to modify the surfaces of existing materials.

Potential applications in material science include:

Polymers and Surfactants: The compound can be used as a monomer in the synthesis of polyamides, polyurethanes, and other polymers with unique properties. Its amphiphilic nature also suggests potential applications in the formulation of novel surfactants. scbt.com

Organic-Inorganic Hybrid Materials: The alcohol and amine functionalities can be used to graft the molecule onto inorganic substrates, such as silica or metal oxides, to create organic-inorganic hybrid materials with tailored properties for applications in catalysis, sensing, or separations. mdpi.com

Metal-Organic Frameworks (MOFs): The chelating ability of the diamino alcohol structure could be exploited in the synthesis of novel metal-organic frameworks with interesting porous structures and catalytic activities.

| Material Class | Potential Role of this compound | Potential Applications |

| Polymers | Monomer or cross-linking agent | Specialty plastics, coatings, adhesives |

| Surfactants | Head group | Emulsifiers, detergents, foaming agents |

| Organic-Inorganic Hybrids | Organic modifier | Functionalized surfaces, catalysts, sensors |

| Metal-Organic Frameworks | Organic linker | Gas storage, separation, catalysis |

Computational Design of Next-Generation Derivatives with Tailored Properties

Computational chemistry and molecular modeling are increasingly powerful tools for the design of new molecules with specific properties. In the context of this compound, computational methods can be used to predict the properties of its derivatives and to guide synthetic efforts.

Key areas for computational investigation include:

Conformational Analysis: Understanding the conformational preferences of this compound and its derivatives is crucial for predicting their reactivity and biological activity.

Structure-Property Relationships: Computational methods can be used to establish relationships between the molecular structure of derivatives and their physicochemical properties, such as solubility, pKa, and binding affinity to biological targets.

Reaction Mechanism Elucidation: Density functional theory (DFT) and other computational methods can be used to study the mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions and design new catalysts. researchgate.net

Collaborative Research at the Interface of Synthetic and Theoretical Chemistry

The advancement of our understanding and application of this compound will be greatly enhanced by a synergistic approach that combines experimental and theoretical methods. Collaborative research between synthetic and theoretical chemists will be essential to fully explore the potential of this molecule.

Future collaborative efforts could focus on: